Product packaging for L-ISOLEUCINE (1-13C)(Cat. No.:)

L-ISOLEUCINE (1-13C)

Cat. No.: B1580074
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Isoleucine (1-13C) is a stable isotope-labeled analog of an essential branched-chain amino acid, specifically enriched with carbon-13 at the 1-position (carboxyl carbon). This reagent is characterized by an isotopic purity of 99 atom % 13C and an assay of 98% (CP), making it a critical tool for advanced scientific research. With a mass shift of M+1, it is ideally suited for use in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a tracer for studying protein dynamics, metabolic fluxes, and amino acid metabolism. In protein research, 13C-labeled isoleucine is incorporated into recombinant proteins to facilitate NMR-based structural and dynamic studies, particularly utilizing the Methyl-TROSY effect for investigating large protein complexes . In the field of metabolism, this compound enables detailed in vivo kinetic studies, allowing researchers to trace the metabolic fate of isoleucine, including its transamination and the formation of metabolites like L-alloisoleucine, which is relevant for understanding disorders such as Maple Syrup Urine Disease (MSUD) . Isoleucine itself is both a glucogenic and ketogenic amino acid, and its catabolism yields propionyl-CoA and acetyl-CoA . As an essential amino acid, it is important in hemoglobin synthesis and the regulation of blood sugar and energy levels . This product is supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Physicochemical Properties of L Isoleucine 1 13c

The physicochemical properties of L-Isoleucine (1-¹³C) are fundamentally similar to its unlabeled counterpart, with the primary difference being a slight increase in molecular weight due to the presence of the ¹³C isotope.

PropertyValue
Chemical Structure CCC@HC@H¹³C(O)=O
Molecular Formula C₅¹³CH₁₃NO₂
Molecular Weight 132.17 g/mol
Appearance White crystalline powder
Melting Point Approximately 286 °C (decomposes)
Solubility Soluble in water, slightly soluble in hot alcohol, and insoluble in ether.

Note: The melting point is for the unlabeled L-Isoleucine and is expected to be very similar for the 1-¹³C labeled version.

Advanced Analytical Techniques for L Isoleucine 1 13c Tracing

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone for stable isotope tracer studies due to its exceptional sensitivity and specificity. Various MS-based methods are utilized to analyze L-Isoleucine (1-¹³C) and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a necessary step to increase their volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts amino acids into their trimethylsilyl (B98337) (TMS) derivatives. wvu.edu This process, however, adds unlabeled carbon atoms to the molecule, which must be accounted for during data analysis to accurately determine the isotopic enrichment. cambridge.org

GC-MS allows for the separation of L-Isoleucine from other branched-chain amino acids like leucine (B10760876), which is essential for accurate quantification. nih.gov The mass spectrometer then analyzes the eluting compounds, providing information on their mass-to-charge ratio. In the context of L-Isoleucine (1-¹³C), GC-MS can distinguish between the unlabeled (M) and the labeled ([M+1]) isotopologues, allowing for the determination of isotopic enrichment. researchgate.net The precision and accuracy of GC-MS, especially at low enrichment levels, are critical for kinetic studies of protein synthesis. researchgate.net

Research has demonstrated that GC-MS can be used to analyze ¹³C-labeled long-chain fatty acids with high precision, and similar principles apply to amino acid analysis. researchgate.net The technique has been successfully employed to study the metabolism of various ¹³C-labeled compounds, including amino acids, in human plasma. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a key technology in metabolomics, offering the ability to analyze a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. nih.govlcms.cz This is particularly advantageous for the analysis of amino acids like L-Isoleucine in complex biological matrices such as plasma. bmj.comnih.gov

In LC-MS, the separation of analytes is achieved using liquid chromatography, often employing techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds such as amino acids. d-nb.infomdpi.com HILIC provides good retention and separation of isomers like leucine and isoleucine. d-nb.info Following separation, the analytes are ionized and detected by the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with LC can distinguish between metabolites with very small mass differences, which is crucial for accurate identification in complex mixtures. nih.govnih.gov

LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov This targeted approach is highly effective for quantifying specific labeled and unlabeled metabolites. The use of uniformly ¹³C,¹⁵N-labeled internal standards for each amino acid helps to ensure accuracy and minimize matrix effects. nih.gov

For applications requiring the highest precision in isotope ratio measurements, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. cambridge.org When coupled with a gas chromatograph (GC-C-IRMS), it allows for the compound-specific analysis of isotope ratios. wvu.educambridge.org In this technique, the compounds eluting from the GC column are combusted to simple gases like CO₂, which are then introduced into the IRMS. cambridge.org

GC-C-IRMS can detect very small changes in isotopic enrichment, making it ideal for studies where the tracer concentration is low. nih.gov The precision of IRMS can be as high as ± 0.0002 atom % ¹³C. cambridge.org This level of precision is often necessary for accurately measuring the low levels of ¹³C incorporation into proteins during synthesis studies. nih.gov

The technique has been validated for the analysis of L-[1-¹³C]valine and has shown excellent agreement with more elaborate methods. nih.gov It is also used for the authentication of the geographic origins of food products by analyzing the natural abundance of stable isotopes. mdpi.com

TechniquePrincipleSample PreparationKey Advantage
GC-MS Separates volatile derivatives of compounds, which are then ionized and detected based on mass-to-charge ratio. wvu.eduresearchgate.netDerivatization (e.g., with BSTFA) is required to make amino acids volatile. wvu.eduGood separation of isomers and established methodology. nih.gov
LC-MS Separates compounds in their native form in a liquid phase, followed by ionization and mass analysis. nih.govnih.govTypically involves protein precipitation and extraction. bmj.comnih.govHigh throughput and suitable for non-volatile compounds without derivatization. nih.govlcms.cz
IRMS Measures the ratio of stable isotopes in a sample with very high precision after combustion to a simple gas. cambridge.orgmdpi.comRequires sample purification and conversion to a gas (e.g., CO₂). cambridge.orgUnparalleled precision for isotope ratio measurements. cambridge.orgnih.gov

L-Isoleucine labeled with stable isotopes, such as L-Isoleucine (1-¹³C) or more heavily labeled variants like L-Isoleucine (¹³C₆, ¹⁵N), is frequently used as an internal standard in quantitative mass spectrometry-based assays. chemie-brunschwig.chnist.gov The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard for quantification because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. nih.govnist.gov

This isotope dilution mass spectrometry (IDMS) approach involves adding a known amount of the SIL-IS to the sample at the beginning of the sample preparation process. nist.gov The ratio of the signal from the endogenous analyte to the signal from the SIL-IS is then used to calculate the concentration of the analyte. This method corrects for variations in sample extraction, derivatization (if applicable), and instrument response. nih.gov

For example, a reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma utilized uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards for each individual amino acid. nih.gov This approach ensured accuracy and minimized matrix effects, allowing for the reliable measurement of amino acid dynamics. nih.gov Similarly, various isotopically labeled forms of L-Isoleucine are commercially available for use as internal standards in clinical mass spectrometry. chemie-brunschwig.ch

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Ratio Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and chemical environment of molecules. It is particularly valuable for determining the position of isotopic labels within a molecule.

¹³C-NMR spectroscopy directly observes the ¹³C nuclei in a molecule, providing a distinct signal for each unique carbon atom. spectralservice.de This makes it an ideal method for confirming the specific position of the ¹³C label in L-Isoleucine (1-¹³C). The chemical shift of the ¹³C-labeled carbon provides definitive evidence of its location within the carbon skeleton.

Furthermore, ¹³C-NMR can be used for stereochemical analysis. For instance, it can differentiate between diastereomers like L-isoleucine and D-allo-isoleucine by observing differences in the chemical shifts of the α-carbon. researchgate.netrsc.org In one study, the ¹³C NMR spectrum of the α-CH carbon of D-allo-isoleucine showed a lower chemical shift compared to the corresponding carbons in L-isoleucine residues. researchgate.net This capability is crucial for studies where stereochemical integrity is important.

The quantitative nature of ¹³C-NMR, where the signal intensity is proportional to the number of nuclei, allows for the determination of the relative abundance of different isotopomers in a sample. spectralservice.de

Isomer¹³C Chemical Shift (α-CH) in DMSO-d₆ (ppm)
L-Isoleucine Residue 157.9
L-Isoleucine Residue 257.8
L-Isoleucine Residue 357.3
D-allo-Isoleucine56.8
Data adapted from a study on teixobactin. researchgate.net

Solid-State NMR for Protein Side-Chain Dynamics and Interactions utilizing 13C-Labeled Isoleucine Methyl Groups

Solid-state Nuclear Magnetic Resonance (ssNMR) has emerged as a powerful technique for investigating the structure and dynamics of proteins, particularly large molecular weight systems and insoluble aggregates. frontiersin.orgresearchgate.net The specific incorporation of ¹³C isotopes into the methyl groups of isoleucine residues provides a sensitive probe for examining protein side-chain dynamics and intermolecular interactions. researchgate.netd-nb.info

Methyl groups are ideal probes for NMR analysis due to their favorable relaxation properties, which result in sharp and intense signals in ¹H-¹³C correlation spectra. nih.gov In the context of ssNMR, selective ¹H, ¹³C-labeling of the isoleucine δ1 methyl group against a deuterated background significantly simplifies complex spectra and enhances sensitivity. d-nb.infoprotein-nmr.org.uk This labeling strategy is often achieved by providing ¹³C-labeled α-ketobutyrate as a biosynthetic precursor during protein expression. researchgate.netd-nb.infonih.gov

This approach allows for the detailed study of protein-protein interfaces. d-nb.info By preparing mixed samples where one subunit is ¹⁵N-labeled and the other is isoleucine-Cδ1 methyl-labeled, intermolecular contacts can be explicitly identified through magnetization transfer from amide protons to methyl protons. d-nb.info For example, this method revealed a specific interface between Ile18 of one subunit and the C-terminus of another in the gp17.1 protein assembly. d-nb.info

Furthermore, ssNMR experiments on ¹³C-labeled isoleucine methyl groups provide insights into side-chain dynamics. Relaxation measurements, such as ¹³C R1 relaxation rates, are highly sensitive to local motions in the vicinity of the methyl group. researchgate.net By analyzing these relaxation parameters, researchers can characterize the amplitude and timescale of side-chain movements, which are crucial for understanding protein function and stability. The use of sparse labeling in a deuterated sample helps to avoid proton-driven ¹³C-¹³C spin-diffusion effects, ensuring accurate measurement of relaxation rates. researchgate.net

Table 1: Research Findings on ssNMR with ¹³C-Labeled Isoleucine

Research Focus Key Finding Significance
Protein-Protein Interface Mapping Intermolecular contacts between specific residues can be identified by mixing ¹⁵N-labeled and isoleucine-Cδ1 methyl-labeled subunits. d-nb.info Enables the precise mapping of interaction surfaces in protein complexes. d-nb.info
Side-Chain Dynamics ¹³C R1 relaxation rates of isoleucine methyl groups provide quantitative information on the amplitude and timescale of local motions. researchgate.net Offers insights into protein conformational flexibility and its role in function.
Spectral Simplification Selective ¹³C labeling of isoleucine methyl groups in a deuterated protein simplifies complex spectra and enhances signal resolution. researchgate.netprotein-nmr.org.uk Facilitates the analysis of large and complex protein systems by reducing spectral overlap. researchgate.netcopernicus.org
Resonance Assignment The use of specific ¹³C-labeled precursors, like 2-Ketobutyric acid-¹³C4-3,3-d2, allows for the unambiguous assignment of isoleucine methyl resonances. frontiersin.orgd-nb.info Crucial for accurate interpretation of NMR data and detailed structural analysis. frontiersin.org

Hyperpolarization Techniques (DNP, PHIP) for Signal Enhancement in ¹³C Detection

A significant challenge in NMR spectroscopy is its inherent low sensitivity, particularly for low-gamma nuclei like ¹³C. acs.orgcopernicus.org Hyperpolarization techniques dramatically increase the signal-to-noise ratio, enabling experiments that would otherwise be impractical. acs.orgisotope.com Two prominent methods for hyperpolarizing organic molecules, including L-isoleucine labeled with ¹³C, are Dynamic Nuclear Polarization (DNP) and Parahydrogen-Induced Polarization (PHIP). isotope.comberkeley.edu

Dynamic Nuclear Polarization (DNP)

DNP enhances NMR signals by transferring the high polarization of electron spins to the nuclear spins of interest. bruker.com This is typically achieved by doping the sample with a stable radical (polarizing agent) and irradiating it with microwaves at cryogenic temperatures. bruker.comnih.gov The process can lead to signal enhancements of several orders of magnitude (>10⁴-fold), significantly reducing data acquisition times and enabling the detection of low-concentration metabolites. acs.orgisotope.com Dissolution DNP is a particularly versatile approach where the sample is rapidly dissolved after polarization, allowing for liquid-state NMR studies of metabolic processes in real-time. acs.orgcopernicus.org DNP has been successfully used to enhance ¹³C signals in various biomolecules, making it possible to perform experiments on samples at natural isotopic abundance or with sparse labeling. bruker.comrsc.org For instance, DNP-enhanced ssNMR has enabled the acquisition of 2D ¹³C-¹³C correlation spectra of proteins without isotopic labeling. rsc.org

Parahydrogen-Induced Polarization (PHIP)

PHIP is a chemistry-based hyperpolarization method that utilizes the singlet spin state of parahydrogen (p-H₂). isotope.comnih.gov Polarization is transferred from p-H₂ to a target molecule, often through a hydrogenation reaction of an unsaturated precursor. nih.govnih.gov A key advantage of PHIP is that it is generally faster and less expensive than DNP, as it does not require high magnetic fields or extremely low temperatures for the polarization step. isotope.comnih.gov Non-hydrogenative PHIP techniques, such as Signal Amplification By Reversible Exchange (SABRE), have expanded the scope of molecules that can be hyperpolarized, including those without an unsaturated bond for direct hydrogenation. nih.gov Recent developments have demonstrated the ability to hyperpolarize amino acids, opening new avenues for metabolic studies. nih.gov For example, a method was developed to hyperpolarize acetate (B1210297) and pyruvate (B1213749) by using a precursor with a hydrogenable functionality that is cleaved after polarization transfer to the target ¹³C. nih.gov PHIP has achieved signal enhancements of over 40,000-fold for ¹³C in molecules like pyruvate and fumarate. researchgate.net

Table 2: Comparison of DNP and PHIP for ¹³C Signal Enhancement

Feature Dynamic Nuclear Polarization (DNP) Parahydrogen-Induced Polarization (PHIP)
Principle Transfers polarization from electron spins to nuclear spins via microwave irradiation at low temperatures. bruker.com Transfers polarization from parahydrogen to a target molecule, often via hydrogenation. isotope.comwhiterose.ac.uk
Signal Enhancement >10⁴-fold increase in signal strength. isotope.com Can exceed 40,000-fold for ¹³C. researchgate.net
Instrumentation Requires high-field magnets, microwave sources, and cryogenic equipment. bruker.com Chemically based, generally less instrumentally demanding. isotope.comnih.gov
Polarization Time Can be on the order of minutes to hours. acs.org Typically on the order of seconds to minutes. isotope.comchemrxiv.org
Applicability Broadly applicable to a wide range of solid and liquid samples. acs.orgrsc.org Traditionally required unsaturated precursors, but newer methods (e.g., SABRE, tailored precursors) are expanding its scope. nih.govnih.gov

Methodological Considerations for Isotopic Enrichment Measurement

Accurate quantification of isotopic enrichment is crucial for metabolic studies that use L-Isoleucine (1-¹³C) as a tracer. The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.comalexandraatleephillips.com

A key consideration is the need to correct for the natural abundance of isotopes. mdpi.com The measured signal intensities reflect both the incorporated ¹³C from the tracer and the naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ²H). mdpi.comalexandraatleephillips.com To determine the true enrichment from the tracer, the raw data must be corrected by subtracting the contribution of natural isotopes, which can be determined from a pre-infusion or unlabeled control sample. mdpi.comphysiology.org

The choice of derivatization agent is critical when using GC-MS, as it can introduce additional carbon atoms and potentially cause isotopic fractionation. alexandraatleephillips.com For instance, N-acetyl and alkoxycarbonyl ester derivatives are often preferred as they have been shown to provide reproducible carbon isotope ratios. alexandraatleephillips.com The analytical workflow must be carefully optimized, including metabolite extraction, chromatographic separation, and MS measurement parameters, to maximize recovery and minimize any potential isotopic fractionation during sample workup. mdpi.comalexandraatleephillips.com

Tandem mass spectrometry (MS/MS) can be employed to confirm the position of the ¹³C label within the isoleucine molecule by analyzing the fragmentation pattern of the parent ion. acs.org Furthermore, high-resolution mass spectrometry can resolve the isotopic fine structure of molecules, allowing for the unequivocal assignment of ¹⁵N and ¹³C enrichment levels. acs.org

For studies involving whole-body metabolism, a primed, continuous infusion of L-[1-¹³C]leucine (an isomer of isoleucine) is a common method. physiology.org Isotopic steady state in plasma is typically reached within a couple of hours, allowing for the calculation of amino acid turnover, oxidation, and incorporation into proteins by measuring the enrichment in plasma and expired CO₂. physiology.org

Table 3: Methodological Considerations for ¹³C Enrichment Measurement

Consideration Description Importance
Natural Isotope Correction The contribution of naturally occurring heavy isotopes must be subtracted from the measured mass isotopomer distributions. mdpi.com Essential for accurately quantifying the enrichment derived solely from the administered ¹³C tracer. mdpi.com
Sample Preparation Steps like acid hydrolysis and derivatization must be optimized to prevent isotopic fractionation. alexandraatleephillips.com Ensures that the measured isotopic ratio reflects the true biological enrichment and is not an artifact of the analytical procedure. alexandraatleephillips.com
Choice of Derivative (for GC-MS) The derivatizing agent can add carbon atoms and must be chosen carefully to ensure stability and minimize isotopic effects. N-acetyl derivatives are often recommended. alexandraatleephillips.com Affects the accuracy and reproducibility of the measured isotope ratios. alexandraatleephillips.com
Analytical Platform GC-MS and LC-MS are standard platforms. High-resolution MS and tandem MS offer enhanced capabilities. mdpi.comacs.org High-resolution MS can resolve isotopic fine structure, and MS/MS can confirm the label's location. acs.org
Experimental Design (in vivo) For whole-body studies, a primed, continuous infusion protocol helps achieve an isotopic steady state for reliable kinetic measurements. physiology.org Allows for the robust calculation of metabolic fluxes, such as rates of synthesis, breakdown, and oxidation. physiology.orgcambridge.org

Metabolic Flux Analysis Mfa with L Isoleucine 1 13c

Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is recognized as the primary technique for quantifying intracellular metabolic reaction rates, providing a systems-level understanding of cellular metabolism. creative-proteomics.comsci-hub.se The core of ¹³C-MFA involves feeding cells a substrate labeled with the stable isotope ¹³C. As the cells metabolize the substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites. plos.org By measuring these patterns, typically in proteinogenic amino acids, and applying computational models, the rates of intracellular reactions (fluxes) can be determined. plos.orgnih.gov This process generally involves four key steps: the development of a metabolic model, the design of the labeling experiment, the execution of the experiment including sample analysis, and the computational estimation of fluxes and their confidence intervals. sci-hub.se

Stoichiometric Model Development for Carbon Tracing

The foundation of any ¹³C-MFA study is a comprehensive stoichiometric model of the cell's metabolic network. sci-hub.sed-nb.info This model is a collection of biochemical reactions that define the relationships between metabolites and enzymes. oup.com The scope of the model is a critical decision and must include all relevant pathways for the biological system and research question at hand. d-nb.info For studies involving amino acid metabolism, such as those using L-Isoleucine (1-¹³C), the model must accurately represent the pathways of amino acid degradation and synthesis. For instance, the catabolism of isoleucine leads to the formation of acetyl-CoA and propionyl-CoA, which then enter the TCA cycle. libretexts.org

The model must detail the stoichiometry of each reaction and, crucially for ¹³C-MFA, the atom transitions that map the positions of carbon atoms from substrates to products. d-nb.inforesearchgate.net Errors in the model, such as incorrect stoichiometries or missing reactions, can lead to poor fits between simulated and measured labeling data, but can also serve as a tool for discovering novel metabolic pathways. d-nb.info Publicly available databases like KEGG and BioCyc are often used as starting points for model construction. oup.com

Table 1: Key Metabolic Pathways in a Typical ¹³C-MFA Model

PathwayKey Precursor MetabolitesRole in Metabolism
Glycolysis & GluconeogenesisGlucose-6-phosphate, Pyruvate (B1213749)Central carbohydrate metabolism, energy production.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP)Ribose-5-phosphate, Erythrose-4-phosphateNADPH and precursor synthesis for nucleotide and amino acid biosynthesis.
Tricarboxylic Acid (TCA) CycleAcetyl-CoA, α-Ketoglutarate, OxaloacetateCentral hub for energy production and biosynthesis.
Amino Acid MetabolismPyruvate, Acetyl-CoA, α-Ketoglutarate, OxaloacetateBuilding blocks for proteins and precursors for other pathways.

This table provides a simplified overview of central metabolic pathways typically included in a stoichiometric model for ¹³C-MFA.

Experimental Design for Labeling Studies (e.g., Carbon Labeling Experiments - CLEs)

The design of a Carbon Labeling Experiment (CLE) is a critical step that significantly impacts the precision of the estimated fluxes. sci-hub.seresearchgate.net The choice of the ¹³C-labeled substrate, or tracer, is paramount and depends on the specific metabolic pathways being investigated. nih.govresearchgate.net For instance, to study central carbon metabolism, a common strategy is to use a mixture of [1-¹³C]glucose and [U-¹³C]glucose. nih.govmdpi.com When focusing on amino acid metabolism or pathways connected to the TCA cycle, tracers like ¹³C-labeled glutamine or other amino acids such as L-Isoleucine (1-¹³C) can be highly informative. cortecnet.comcreative-proteomics.compnas.org

The selection of a singly labeled substrate like L-Isoleucine (1-¹³C) can be more informative for discovering novel pathways compared to uniformly labeled substrates. nih.gov The experiment involves cultivating cells on a medium containing the chosen tracer until an isotopic and metabolic steady state is reached. researchgate.net Samples are then harvested, and the labeling patterns of intracellular metabolites, most commonly protein-derived amino acids, are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR). sci-hub.sedoi.org Parallel labeling experiments, using different tracers in separate but identical cultures, can also be employed to increase flux accuracy and resolve more complex networks. sci-hub.seresearchgate.net

Computational Algorithms and Software for Flux Estimation

Once the experimental data are collected, computational tools are used to estimate the intracellular fluxes. d-nb.info This process involves fitting the mathematical model of metabolism to the measured labeling data and any other measured rates (e.g., substrate uptake, product secretion). plos.org The software aims to find the set of flux values that minimizes the difference between the experimentally measured labeling patterns and the patterns predicted by the model. researchgate.net

A variety of software packages are available for ¹³C-MFA, each with its own set of algorithms and user interfaces. mdpi.comgithub.io These tools have made ¹³C-MFA more accessible to researchers without extensive backgrounds in computational modeling. d-nb.info The development of the Elementary Metabolite Unit (EMU) framework was a significant advancement, providing an efficient way to simulate isotope labeling in complex networks. d-nb.info

Table 2: Commonly Used Software for ¹³C-MFA

SoftwareKey FeaturesAvailability
INCA Can perform both steady-state ¹³C-MFA and non-stationary ¹³C-MFA (INST-MFA). d-nb.infoFreely available. d-nb.info
13CFLUX2 High-performance suite with a specialized language (FluxML) and support for multicore CPUs. nih.govoup.comDemo version and binaries available. nih.gov
OpenFLUX2 Open-source software for flux analysis. mdpi.comOpen-source.
Metran User-friendly tool incorporating the EMU framework. d-nb.infomdpi.comFreely available. d-nb.info
WUFlux Open-source platform with templates for various microbial species and a user-friendly interface. github.ioOpen-source. github.io

This table lists some of the prominent software tools used for computational flux estimation in ¹³C-MFA studies.

Determination of Intracellular Carbon Flux Distributions

The primary output of a ¹³C-MFA study is a detailed map of the intracellular carbon flux distribution. sci-hub.senih.gov This quantitative data reveals the rates at which metabolites are processed through the various pathways of the cell's metabolic network. creative-proteomics.com By tracing the ¹³C from a labeled substrate like L-Isoleucine (1-¹³C), one can quantify the flux of carbon from this amino acid into central metabolic pathways. For example, the degradation of isoleucine yields acetyl-CoA and succinyl-CoA (via propionyl-CoA), which are key intermediates of the TCA cycle. libretexts.org

The analysis of labeling patterns in other amino acids and metabolites allows for the determination of split ratios at key metabolic branch points. shimadzu.com For example, the labeling pattern of alanine, which is derived from pyruvate, can reveal the relative fluxes through the Embden-Meyerhof-Parnas (glycolysis) and Pentose Phosphate pathways. shimadzu.comresearchgate.net This comprehensive flux map provides a functional readout of the cell's metabolic state. d-nb.info

Assessment of Metabolic Phenotypes and Functional Behaviors

Metabolic flux maps are invaluable for characterizing the metabolic phenotype of a cell under different conditions or genetic modifications. researchgate.netvanderbilt.edunih.gov By comparing the flux distributions of different cell lines or the same cell line under various growth conditions, researchers can identify key metabolic shifts associated with specific functional behaviors, such as high productivity of a recombinant protein or the metabolic reprogramming seen in cancer cells. researchgate.netvanderbilt.edunsf.gov

For example, ¹³C-MFA studies have consistently identified increased fluxes through the TCA cycle and pentose phosphate pathway as markers of high recombinant protein expression in both mammalian and microbial hosts. researchgate.netvanderbilt.edu Using a tracer like L-Isoleucine (1-¹³C) can help to probe the catabolism of branched-chain amino acids and their contribution to the TCA cycle, which is crucial for energy and precursor supply for biosynthesis. pnas.org This detailed understanding of metabolic function at the flux level can guide targeted metabolic engineering strategies to improve cellular performance or to understand disease states. researchgate.netnsf.gov

Elucidation of L Isoleucine Biosynthesis and Catabolism Pathways Using 1 13c Tracer

Investigation of Canonical Isoleucine Biosynthesis Pathways (e.g., Threonine-Dependent Pathway)

The most well-known and widespread route for L-isoleucine biosynthesis is the threonine-dependent pathway, which is prevalent in bacteria and plants. asm.orgresearchgate.net This pathway begins with L-threonine and involves a series of enzymatic steps to construct the isoleucine carbon skeleton. The use of 13C-labeled substrates, including specifically labeled threonine and pyruvate (B1213749), has been instrumental in confirming and quantifying the flux through this canonical route.

In organisms like Escherichia coli, L-threonine is converted to α-ketobutyrate by the enzyme threonine dehydratase (encoded by ilvA). acs.org This α-ketobutyrate then condenses with a molecule of pyruvate in a reaction catalyzed by acetohydroxy acid synthase. Subsequent enzymatic reactions lead to the formation of L-isoleucine. wikipedia.org

Tracer studies utilizing [13C4]threonine have provided direct evidence for this pathway. In these experiments, the intact Cα-Cβ fragment of threonine is incorporated into the isoleucine molecule. researchgate.netnih.gov Analysis using techniques like 2D 13C,1H COSY NMR spectroscopy allows for the detailed examination of 13C-13C scalar-coupling fine structures, which definitively proves the origin of the carbon atoms in the resulting isoleucine. researchgate.net For instance, studies in the halophilic archaeon Haloarcula hispanica demonstrated that a significant portion of the isoleucine pool was derived from threonine, as evidenced by the labeling patterns observed when [13C4]threonine was supplied in the growth medium. nih.gov

Similarly, experiments with [1-13C]glucose can help elucidate the origin of the pyruvate molecule that condenses with the threonine-derived α-ketobutyrate. semanticscholar.org The resulting labeling pattern in isoleucine can distinguish the threonine-dependent pathway from other alternative routes. semanticscholar.org These isotopic studies are crucial not only for confirming the operation of the pathway but also for quantifying its contribution to the total isoleucine pool, especially in organisms that may operate multiple biosynthetic routes simultaneously. nih.govbiorxiv.org

Table 1: Key Enzymes and Reactions in the Threonine-Dependent Isoleucine Biosynthesis Pathway
EnzymeGene (in E. coli)ReactionPrecursorsProduct
Threonine DehydrataseilvADeamination of L-threonineL-Threonineα-Ketobutyrate
Acetohydroxy acid synthaseilvB, ilvN, ilvI, ilvHCondensationα-Ketobutyrate, Pyruvateα-Aceto-α-hydroxybutyrate
Acetohydroxy acid isomeroreductaseilvCIsomerization and reductionα-Aceto-α-hydroxybutyrateα,β-Dihydroxy-β-methylvalerate
Dihydroxyacid dehydrataseilvDDehydrationα,β-Dihydroxy-β-methylvalerateα-Keto-β-methylvalerate
Valine aminotransferaseilvETransaminationα-Keto-β-methylvalerateL-Isoleucine
This table is based on established biochemical pathways in model organisms like E. coli.

Discovery and Confirmation of Alternative Biosynthesis Pathways (e.g., Citramalate (B1227619) Pathway)

While the threonine-dependent pathway is common, 13C tracer studies have been pivotal in discovering and confirming alternative routes for isoleucine biosynthesis in a variety of microorganisms. asm.org One of the most significant alternative routes is the citramalate pathway, also known as the pyruvate pathway. researchgate.netacs.org This pathway is particularly prominent in certain archaea and some bacteria. asm.orgasm.org

The citramalate pathway initiates with the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by citramalate synthase (CimA), to form citramalate. asm.orgasm.org This is analogous to the first step of the leucine (B10760876) biosynthesis pathway. Subsequent reactions convert citramalate to α-ketobutyrate, which then enters the later stages of the canonical isoleucine pathway. asm.org

The use of specifically labeled precursors like [1-13C]pyruvate, [2-13C]glycerol, or [1-13C]acetate is a powerful strategy to differentiate the citramalate pathway from the threonine-dependent one. nih.gov A key finding from these experiments is that if the citramalate pathway is active, the resulting labeling patterns in leucine and isoleucine are identical or highly similar, as they share the same precursors: pyruvate and acetyl-CoA. nih.govjove.comasm.org

Table 2: Comparison of Isoleucine Biosynthesis Pathways Revealed by 13C Tracing
PathwayKey Initial EnzymePrecursorsKey IntermediateDistinguishing Feature in 13C Tracing
Threonine-Dependent Pathway Threonine DehydrataseL-Threonine, Pyruvateα-KetobutyrateDistinct labeling patterns for isoleucine and leucine. nih.govjove.com
Citramalate (Pyruvate) Pathway Citramalate Synthase (CimA)Acetyl-CoA, PyruvateCitramalateIdentical or very similar labeling patterns for isoleucine and leucine. nih.govjove.comasm.org

Tracing Precursor Derivation in Isoleucine Synthesis (e.g., from Pyruvate, Acetyl-CoA)

Isotope tracer analysis using L-isoleucine (1-13C) and other labeled compounds is fundamental for precisely determining the metabolic origins of the atoms that constitute the isoleucine molecule. The carbon backbone of isoleucine is assembled from distinct precursor molecules derived from central carbon metabolism, and 13C-labeling allows for the deconvolution of their contributions. asm.orgresearchgate.net

In the canonical threonine-dependent pathway, isoleucine is synthesized from one molecule of threonine and one molecule of pyruvate. researchgate.net The threonine itself is derived from aspartate, which originates from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. The pyruvate is typically generated through glycolysis. By feeding cells [1-13C]glucose, for instance, the labeling pattern of the resulting isoleucine can confirm the incorporation of a pyruvate-derived two-carbon unit. semanticscholar.org

In the alternative citramalate pathway, the precursors are pyruvate and acetyl-CoA. asm.orgresearchgate.net This pathway is particularly interesting from a precursor-tracing perspective because these two molecules are also the building blocks for leucine. nih.govjove.com This shared precursor pool is the reason for the similar labeling patterns observed in leucine and isoleucine when this pathway is active. nih.govjove.com Experiments using [1-13C]pyruvate or 13C-labeled acetate (B1210297) (which is converted to acetyl-CoA) can directly trace the flow of carbon from these central metabolites into the isoleucine skeleton. asm.orgnih.gov

For example, studies in Thermoanaerobacter sp. strain X514 using [1-13C]pyruvate showed that threonine was doubly labeled, while the C2-C6 fragment of isoleucine was unlabeled. asm.org This finding was inconsistent with the threonine pathway and strongly supported the citramalate pathway, where isoleucine is derived from acetyl-CoA and pyruvate. asm.org In Cyanothece 51142 grown on [2-13C]glycerol, the observation that leucine and isoleucine had identical labeling distributions confirmed their synthesis from the common precursors pyruvate and acetyl-CoA. nih.gov

Understanding Enzyme Promiscuity and "Underground Metabolism" in Isoleucine Production

The biosynthesis of isoleucine provides a fertile ground for studying enzyme promiscuity and the concept of "underground metabolism," where secondary, non-canonical reactions catalyzed by existing enzymes can create novel metabolic routes. semanticscholar.orgnih.gov L-Isoleucine (1-13C) and other isotopic tracers are critical tools for uncovering these hidden pathways, which often become active under specific environmental conditions or in genetically modified strains. semanticscholar.orgelifesciences.org

Underground metabolism can lead to the synthesis of key intermediates like α-ketobutyrate (2-KB), the immediate precursor to the final steps of isoleucine synthesis, through unconventional means. semanticscholar.orgnih.gov For example, in E. coli strains where the canonical threonine deaminases were deleted, the cells were able to evolve and resume growth by activating latent metabolic pathways. semanticscholar.org

13C-labeling experiments were crucial to decipher these new routes. One study demonstrated that under aerobic conditions, a promiscuous activity of the methionine biosynthesis enzyme cystathionine (B15957) γ-synthase (MetB) could cleave O-succinyl-L-homoserine to produce 2-KB. semanticscholar.org Under anaerobic conditions, a different underground pathway emerged, where pyruvate formate-lyase (PFL) or its homolog TdcE promiscuously used propionyl-CoA and formate (B1220265) to generate 2-KB. semanticscholar.orgelifesciences.org The activity of this anaerobic route was confirmed by feeding the cells propionate-1-13C. semanticscholar.orgresearchgate.net The resulting 13C-labeled isoleucine provided direct evidence of this "underground" conversion. Surprisingly, this anaerobic route was found to contribute a substantial fraction of isoleucine even in wild-type strains when propionate (B1217596) was available in the medium, demonstrating that these pathways can be part of an organism's natural metabolic flexibility. semanticscholar.orgelifesciences.org

These studies highlight how enzyme promiscuity can provide metabolic redundancy and a selective advantage, allowing organisms to adapt to genetic perturbations or utilize alternative environmental carbon sources. semanticscholar.orgelifesciences.org The precise tracking of carbon atoms from labeled precursors into the final isoleucine product is essential for identifying the specific enzymes and reactions involved in these otherwise hidden metabolic networks. semanticscholar.org

Investigation of Isoleucine Catabolic Pathways and By-product Formation

L-Isoleucine is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be degraded to intermediates that can be used for glucose synthesis or ketone body/fatty acid synthesis, respectively. wikipedia.org The use of L-isoleucine (1-13C) and uniformly labeled [U-13C]isoleucine as tracers has been invaluable in mapping the metabolic fate of isoleucine and quantifying its contribution to various downstream metabolite pools.

The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated, ultimately yielding two key products: acetyl-CoA and propionyl-CoA. wikipedia.org

Acetyl-CoA , a two-carbon unit, can enter the TCA cycle for energy production or serve as a precursor for the synthesis of fatty acids and ketone bodies (ketogenic fate). wikipedia.org

Propionyl-CoA , a three-carbon unit, is converted to succinyl-CoA, a TCA cycle intermediate. Since succinyl-CoA can be converted to oxaloacetate and subsequently used in gluconeogenesis, this part of the catabolic pathway is glucogenic. wikipedia.org

13C-labeling experiments in cultured cells, such as 3T3-L1 adipocytes, have provided detailed insights into these processes. By feeding cells [U-13C6]isoleucine, researchers can trace the labeled carbons into these end products. For instance, the catabolism of [U-13C6]isoleucine yields M+2 labeled acetyl-CoA and M+3 labeled propionyl-CoA. nih.gov These labeled molecules can then be tracked further.

Studies have shown that isoleucine catabolism significantly contributes to the lipogenic acetyl-CoA and propionyl-CoA pools in adipocytes. plos.orgescholarship.org The incorporation of the M+3 propionyl-CoA from isoleucine is particularly interesting as it serves as the primer for the synthesis of odd-chain fatty acids, such as C15:0 and C17:0. plos.org Isotope tracer analysis has confirmed that isoleucine is a primary source for the propionyl-CoA used in this process. plos.org Additionally, the M+2 acetyl-CoA derived from isoleucine is incorporated into even-chain fatty acids like palmitate (C16:0). nih.govplos.org

These tracer studies not only confirm the catabolic pathways but also allow for quantitative flux analysis, revealing the relative importance of isoleucine as a fuel source and a biosynthetic precursor in different cell types and metabolic states. plos.orgescholarship.org For example, in differentiated adipocytes, leucine and isoleucine together can account for a substantial portion (up to 30%) of the lipogenic acetyl-CoA pool. escholarship.org

Table 3: Major Products of Isoleucine Catabolism and their Metabolic Fates
Catabolic ProductMetabolic FateSignificance
Acetyl-CoA TCA Cycle, Fatty Acid Synthesis, Ketone Body SynthesisKetogenic; contributes to energy production and lipid biosynthesis. wikipedia.orgplos.org
Propionyl-CoA Conversion to Succinyl-CoA (TCA cycle intermediate), Gluconeogenesis, Primer for Odd-Chain Fatty Acid SynthesisGlucogenic; replenishes TCA cycle, precursor for glucose and specialized lipids. wikipedia.orgplos.org

Applications of L Isoleucine 1 13c in Mechanistic Biochemical Studies

Role in Investigating Amino Acid Metabolism in In Vitro Models

L-Isoleucine (1-13C) is instrumental in dissecting the complexities of amino acid metabolism in controlled in vitro environments, from single-cell cultures to complex microbial systems.

In cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells and astrocytes, L-Isoleucine (1-13C) is utilized to trace the intricate network of amino acid metabolism. CHO cells, widely used in the production of biotherapeutics, are known for their high metabolic rates, including significant consumption of branched-chain amino acids (BCAAs) like isoleucine. By introducing L-Isoleucine (1-13C) into the culture medium, researchers can monitor its uptake and subsequent conversion into various intracellular metabolites. This approach, often coupled with mass spectrometry, allows for the mapping of carbon flow from isoleucine into central metabolic pathways like the tricarboxylic acid (TCA) cycle. For instance, the metabolism of [U-13C]isoleucine can lead to the formation of double-labeled (M+2) or triple-labeled (M+3) intermediates as its carbon skeleton enters the TCA cycle via acetyl-CoA or succinyl-CoA, respectively. rhea-db.org

Similarly, in astrocytes, the most abundant glial cells in the brain, L-Isoleucine (1-13C) helps to unravel their active role in BCAA metabolism. Studies have shown that human astrocytes can oxidize the carbon skeleton of BCAAs, contributing to the synthesis of neurotransmitters like glutamate (B1630785) and glutamine. rhea-db.org The use of 13C-labeled isoleucine has demonstrated that astrocytes can metabolize its carbon skeleton within the TCA cycle. rhea-db.org In models of Alzheimer's disease using induced pluripotent stem cell (iPSC)-derived astrocytes, a decreased labeling in aspartate (M+3) from [U-13C]isoleucine metabolism was observed, suggesting an impairment in astrocytic BCAA metabolism in the disease state. rhea-db.org

The application of L-Isoleucine (1-13C) extends to the study of amino acid metabolism in diverse microbial systems, providing insights into their unique metabolic capabilities.

Escherichia coli : As a model organism, E. coli has been extensively studied using 13C-labeled substrates to understand its central carbon metabolism. While specific studies focusing solely on L-Isoleucine (1-13C) are part of broader metabolic flux analyses, the principles of using labeled amino acids to resolve metabolic pathways are well-established.

Penicillium sp. : In fungal systems like Penicillium, stable isotopes such as 1-[13C]-L-isoleucine are employed to investigate the biosynthesis of secondary metabolites. kogistate.gov.ng By feeding the fungus with labeled isoleucine, researchers can trace the incorporation of the 13C label into the carbon backbone of complex molecules, thereby elucidating their biosynthetic origins.

Corynebacterium glutamicum : This bacterium is a workhorse in the industrial production of amino acids, including L-isoleucine. nih.gov Metabolic flux analysis using 13C-labeled substrates is crucial for optimizing production strains. researchgate.net Studies have shown that in high-level L-isoleucine producing strains, the intracellular concentration of isoleucine can reach up to 110 mM, indicating that the export of this amino acid becomes a significant limiting step. nih.gov Understanding the metabolic fluxes through the isoleucine biosynthesis pathway, aided by tracers like L-Isoleucine (1-13C), is key to designing strategies to overcome such bottlenecks.

Geobacter sulfurreducens : In this iron-reducing bacterium, 13C labeling studies have been pivotal in discovering an alternative pathway for isoleucine biosynthesis. nih.govasm.org It was revealed that the majority of isoleucine is derived from acetyl-CoA and pyruvate (B1213749) via a citramalate (B1227619) pathway, rather than the canonical pathway starting from threonine that is found in organisms like E. coli. nih.govasm.orgresearchgate.net This discovery was made possible by culturing G. sulfurreducens with 13C-labeled acetate (B1210297) and observing the resulting labeling patterns in proteinogenic amino acids. nih.govasm.org

Microbial SystemApplication of L-Isoleucine (1-13C) or related 13C-labelingKey Research FindingReference
Penicillium sp.Biosynthesis of secondary metabolitesTraces the incorporation of isoleucine's carbon backbone into complex molecules. kogistate.gov.ng
Corynebacterium glutamicumMetabolic flux analysis for amino acid productionIdentified that L-isoleucine export is a major limiting step in high-producing strains. nih.gov
Geobacter sulfurreducensElucidation of novel metabolic pathwaysDiscovered a primary isoleucine biosynthesis pathway via citramalate, different from the canonical threonine-dependent pathway. nih.govasm.orgresearchgate.net

Studies in Cultured Mammalian Cells (e.g., CHO Cells, Astrocytes)

Elucidation of Metabolic By-products and Their Origins in Cell Culture Systems

A significant application of L-Isoleucine (1-13C) in cell culture systems, particularly in biomanufacturing with CHO cells, is the identification and tracing of metabolic by-products. The accumulation of certain by-products can be toxic and inhibit cell growth, making their identification and control crucial for process optimization. By supplementing the culture medium with L-Isoleucine (1-13C) and analyzing the spent medium, researchers can identify novel metabolites derived from isoleucine.

For example, a comprehensive stable-isotope tracing study in CHO cells identified several by-products derived from isoleucine, including ketoisoleucine and 2-hydroxy-3-methylvaleric acid. asm.org The use of 13C-labeled isoleucine confirmed that the carbon skeleton of these molecules originated from the supplemented amino acid. This methodology allows for a definitive link between a specific nutrient and the by-products it generates, providing valuable information for optimizing media formulations to reduce the formation of growth-inhibiting compounds. asm.org

Mechanistic Studies of Protein Metabolism (drawing parallels with L-[1-13C]leucine methodologies)

While L-[1-13C]leucine is often considered the reference tracer for studying protein metabolism, L-Isoleucine (1-13C) can be used in analogous ways to investigate the mechanistic aspects of protein synthesis, breakdown, and amino acid kinetics. nih.govcambridge.org As an essential branched-chain amino acid, isoleucine shares many metabolic characteristics with leucine (B10760876), making it a suitable tracer for these studies.

The fundamental principle behind using a 13C-labeled essential amino acid to measure protein synthesis is the tracer incorporation method. A continuous infusion of L-Isoleucine (1-13C) leads to a steady-state enrichment of the tracer in the free amino acid pool. By measuring the rate of incorporation of the 13C label into tissue proteins over time, the fractional synthesis rate (FSR) of the protein can be calculated.

Similarly, protein breakdown can be estimated by measuring the rate of appearance (Ra) of the unlabeled amino acid into the free pool, which is determined by the dilution of the infused L-Isoleucine (1-13C) tracer. In a steady state, the rate of disappearance of the amino acid from the pool is equal to its rate of appearance. The rate of disappearance is the sum of its incorporation into protein (synthesis) and its oxidation. By measuring the oxidation of L-Isoleucine (1-13C) through the appearance of 13CO2 in expired air, one can calculate the non-oxidative disposal, which represents protein synthesis.

Studies using different 13C-labeled essential amino acids, such as [1-13C]leucine, [1-13C]valine, and [1-13C]lysine, have shown comparable estimates of whole-body protein synthesis and breakdown rates, supporting the utility of L-Isoleucine (1-13C) for such measurements. fao.org

The turnover of the free isoleucine pool can be calculated from the tracer dilution at isotopic steady state. This provides a measure of the total flux of isoleucine through the plasma, which is a key parameter in understanding how different physiological and pathological states affect amino acid homeostasis.

ParameterMethodology using L-Isoleucine (1-13C) (parallel to L-[1-13C]leucine)Information GainedReference (for methodology)
Protein Synthesis RateMeasure the rate of incorporation of 13C from L-Isoleucine (1-13C) into tissue protein.Quantifies the rate at which new proteins are being synthesized. nih.govcambridge.orgfao.org
Protein Breakdown RateCalculate the rate of appearance of unlabeled isoleucine into the free amino acid pool by measuring the dilution of the L-Isoleucine (1-13C) tracer.Quantifies the rate at which existing proteins are being degraded. nih.govcambridge.orgfao.org
Amino Acid OxidationMeasure the appearance of 13CO2 in expired air following administration of L-Isoleucine (1-13C).Determines the portion of the amino acid pool that is catabolized for energy. fao.org
Amino Acid TurnoverCalculate the total flux of isoleucine through the plasma based on tracer dilution at isotopic steady state.Provides an overall measure of the dynamic movement of isoleucine in the body. fao.org

Methodological Advancements and Future Directions in L Isoleucine 1 13c Research

Integration of ¹³C-MFA with Other -Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

Metabolic Flux Analysis (MFA) using tracers like L-Isoleucine (1-¹³C) provides a functional readout of a cell's metabolic state, representing the "fluxome." sci-hub.se However, integrating this flux data with other high-throughput "-omics" technologies offers a more holistic, systems-level understanding of cellular regulation. sci-hub.seresearchgate.net This multi-omics approach connects the functional output (fluxes) with the underlying molecular machinery. portlandpress.com

Genomics: By correlating metabolic flux maps generated from L-Isoleucine (1-¹³C) tracing with genomic data, researchers can identify the genetic basis for specific metabolic phenotypes. This can reveal, for instance, how genetic perturbations affect the efficiency of amino acid biosynthesis pathways.

Proteomics: The integration with proteomics allows for the direct comparison of enzyme concentrations with the actual reaction rates they catalyze. researchgate.net For example, quantifying the incorporation of ¹³C from L-Isoleucine (1-¹³C) into the proteome can reveal the activity of protein synthesis pathways, which can then be correlated with the abundance of ribosomal proteins and translation factors. researchgate.net

Metabolomics: Combining fluxomics with metabolomics, which measures the concentrations of intracellular metabolites, provides a comprehensive view of metabolic regulation. portlandpress.com Gerosa et al. demonstrated this by determining metabolic fluxes in Escherichia coli using ¹³C-MFA while also measuring transcript and metabolite levels, thereby inferring regulatory events that drive metabolic adaptation. portlandpress.com Such an approach, using L-Isoleucine (1-¹³C) as a tracer, could elucidate how changes in pathway flux impact the pools of precursor metabolites.

This integrated analysis helps to build more comprehensive models of cellular behavior, where genetic information and protein levels can be used to predict metabolic fluxes, and flux data can provide context for changes observed in the proteome and metabolome. researchgate.net

Development of Advanced Computational Models for Flux Analysis

The raw data from L-Isoleucine (1-¹³C) tracer experiments, typically mass isotopomer distributions from mass spectrometry (MS), must be interpreted using mathematical models to yield meaningful flux values. d-nb.infomdpi.com The development of sophisticated computational tools has been critical to the advancement of ¹³C-MFA. nih.govnih.gov Early approaches often required researchers to develop their own code, but today, several powerful software packages are available that automate the complex calculations. nih.gov

These modern software suites can handle increasingly complex models, including metabolic compartmentalization (e.g., cytosol vs. mitochondria), which is crucial for studying eukaryotic cells. d-nb.info They take a user-defined metabolic network, atom transitions (detailing how carbons are rearranged in each reaction), and experimental data (labeling patterns and extracellular rates) as inputs. d-nb.info The output is a complete flux map for the network, along with confidence intervals and statistical analyses to assess the quality of the fit. d-nb.info

Key advancements in computational modeling include:

Standardized Model Formats: The development of formats like FluxML provides a universal language for describing ¹³C-MFA models, making it easier to exchange, reuse, and compare models between different software platforms and labs. frontiersin.orgoup.com

High-Performance Algorithms: New software like 13CFLUX2 uses advanced algorithms and code generation to dramatically speed up the computationally intensive task of simulating the isotopic labeling state, enabling the analysis of large-scale networks. oup.com

Support for Complex Experiments: Modern tools can analyze data from isotopically non-stationary experiments and integrate data from parallel labeling experiments, where multiple different tracers are used to increase the precision of flux estimates. portlandpress.comnih.gov

Interactive Table: Comparison of ¹³C-MFA Software Platforms

Software Platform Key Features Primary Application Area
13CFLUX2 Uses FluxML format, high-performance algorithms, supports high-performance computing (HPC) environments. oup.com Large-scale network analysis, complex experimental designs. oup.com
INCA (Isotopomer Network Compartmental Analysis) User-friendly interface, supports stationary and non-stationary MFA, includes features for experimental design. d-nb.info Analysis of mammalian cell metabolism, including compartmentalized models. d-nb.info

| OpenMebius | Implemented in Python, allows for iterative tuning of fluxes to fit experimental data. researchgate.net | Customizable flux estimation and simulation. researchgate.net |

Strategies for Peptide-Based ¹³C MFA in Microbial Communities

A significant challenge in studying microbial communities is the difficulty of physically separating different species to analyze their individual metabolisms. plos.org Traditional ¹³C-MFA, which relies on analyzing the labeling of free amino acids, is thus difficult to apply to mixed cultures. plos.org A groundbreaking methodological advancement to overcome this is peptide-based ¹³C-MFA. nih.govosti.gov

The core principle of this strategy is to analyze peptides obtained from the digestion of total protein from the microbial community. This approach leverages modern proteomics techniques and offers two key advantages:

Species Identification: The amino acid sequence of a peptide is unique and can be mapped back to the specific organism that produced it using metagenomic databases. plos.orgnih.gov

Flux Inference: The ¹³C labeling pattern of the peptide, resulting from the incorporation of tracers like L-Isoleucine (1-¹³C), can be used to infer the intracellular metabolic fluxes of that specific organism. plos.orgnih.gov

This method, first proposed and computationally tested by Ghosh et al., makes it theoretically possible to recover species-specific flux maps from a mixed culture. nih.govosti.gov While some information can be lost compared to traditional amino acid-based analysis, this can be countered by analyzing a sufficient number of peptides. plos.org Recent work has further refined this approach, known as protein-based stable isotope probing (Protein-SIP), by developing methods for quantitative tracking of isotope incorporation into thousands of proteins simultaneously and using de novo peptide sequencing to construct databases directly from mass spectrometry data, removing the reliance on pre-existing genome databases. biorxiv.orgbiorxiv.orgnih.gov This allows for the assessment of metabolic activity with up to species-level resolution in complex communities. biorxiv.orgbiorxiv.org

Prospects for Enhanced Sensitivity and Accuracy in ¹³C Detection

The precision of ¹³C-MFA is fundamentally dependent on the quality of the analytical measurements of isotope labeling patterns. Continuous improvements in the two primary analytical technologies, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are enhancing the sensitivity and accuracy of ¹³C detection. informaticsjournals.co.in

Mass Spectrometry (MS): MS is highly sensitive, making it ideal for detecting metabolites at low concentrations. informaticsjournals.co.in Advancements in high-resolution MS, such as Orbitrap-based instruments, allow for more accurate determination of mass isotopomer distributions and can distinguish between isotopologues labeled with different heavy nuclei (e.g., ¹³C vs. ²H). oup.comnih.gov The combination of capillary electrophoresis (CE) with high-resolution MS provides a rapid and sensitive method for analyzing underivatized amino acids from very small sample amounts. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive than MS, NMR offers the distinct advantage of being able to determine the exact position of a ¹³C label within a molecule without relying on fragmentation. rsc.orgnist.gov This positional information is extremely valuable for resolving ambiguous pathway activities. nist.gov Recent technological advances are mitigating NMR's sensitivity limitations:

Higher Magnetic Fields and Cryoprobes: The development of ultra-high field instruments and cryogenic probes significantly boosts the signal-to-noise ratio. informaticsjournals.co.innist.gov

Advanced Pulse Sequences: New 2D NMR experiments, such as variants of the Heteronuclear Single Quantum Coherence (HSQC) sequence, improve both resolution and quantification, making it easier to analyze complex mixtures. rsc.orgnist.gov

Hyperpolarization: Hyperpolarization techniques can increase the NMR signal by several orders of magnitude, enabling real-time tracking of metabolic processes in vivo. informaticsjournals.co.in

Interactive Table: Comparison of Analytical Techniques for ¹³C Detection

Technique Advantages Disadvantages Recent Advancements
Mass Spectrometry (MS) High sensitivity (pico- to nanomolar range), high throughput. portlandpress.cominformaticsjournals.co.in Isomer separation can be challenging; positional information requires fragmentation and inference. nih.gov High-resolution instruments (e.g., Orbitrap) oup.com; coupling with advanced separation like CE oup.com.

| NMR Spectroscopy | Provides direct positional isotope information, non-destructive, highly reproducible. informaticsjournals.co.inrsc.orgnist.gov | Lower sensitivity (micromolar range), longer acquisition times. informaticsjournals.co.innih.gov | Ultra-high field magnets, cryoprobes, hyperpolarization techniques, advanced pulse sequences. informaticsjournals.co.innist.gov |

Expanding the Scope of Metabolic Tracing with Positionally Labeled Isoleucine

The choice of isotopic tracer is a critical component of experimental design in ¹³C-MFA. biorxiv.org While L-Isoleucine (1-¹³C) is useful for tracking the fate of the carboxyl carbon, the use of isoleucine molecules with different labeling patterns, or precursors that generate specific labels on the isoleucine backbone, can provide deeper insights into metabolic pathway activity. nih.gov

A key example is in distinguishing the biosynthetic routes for isoleucine itself. In many organisms, isoleucine can be synthesized via two different pathways: the canonical threonine-dependent pathway or an alternative citramalate (B1227619) pathway. frontiersin.org These pathways utilize different precursors and result in distinct labeling patterns in the final isoleucine molecule.

For instance, a study on Clostridium thermocellum used ¹³C-bicarbonate as a tracer, which leads to the formation of [1-¹³C]pyruvate. frontiersin.org The researchers deduced that the threonine pathway would generate a two-carbon labeled isoleucine from this precursor, whereas the citramalate pathway would only result in a single labeled carbon at the C1 position. frontiersin.org By observing the resulting mass isotopomers of isoleucine, they could evaluate the relative activity of each pathway. Similarly, another study used [1-¹³C]pyruvate to show that in Thermoanaerobacter sp., the threonine pathway was inactive, as threonine became labeled but isoleucine did not, pointing towards an alternative synthesis route. researchgate.net

Furthermore, using fully labeled substrates like L-Isoleucine-¹³C₆,¹⁵N can be employed in different types of studies, such as quantitative proteomics, where it serves as an internal standard for the accurate measurement of protein abundance. By strategically selecting different isotopomers of isoleucine or its precursors, researchers can design experiments to answer highly specific questions about network structure and resolve ambiguities between competing metabolic routes. rsc.org

Q & A

Q. How to design experiments using L-ISOLEUCINE (1-13C) for tracing metabolic pathways in fungal alkaloid biosynthesis?

  • Methodological Answer : Use Penicillium or Aspergillus species as model organisms for fungal biosynthesis studies. Administer [1-13C]-L-isoleucine to cultures and track isotopic incorporation via 13C NMR spectroscopy or electrospray mass spectrometry. Include negative controls (unlabeled isoleucine) and validate purity of the labeled compound to avoid contamination. For example, in paraherquamide A biosynthesis, [1-13C]-L-isoleucine showed 3.3–3.7% incorporation at the C-18 position, confirming its role in β-methylproline ring formation . Optimize feeding times and concentrations based on fungal growth kinetics.

Q. What analytical techniques are essential for verifying isotopic incorporation of L-ISOLEUCINE (1-13C) in metabolic studies?

  • Methodological Answer : Combine 13C NMR spectroscopy (for positional specificity) with high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment. For instance, 13C NMR can distinguish between methyl and carboxyl carbon incorporation, as seen in β-methylproline biosynthesis . HRMS provides quantitative data on isotopic abundance, ensuring accuracy in low-incorporation scenarios (e.g., 2.5–3.7% in fungal studies). Cross-validate results using stable isotope feeding experiments with complementary labels like [2H] or [15N].

Q. How to ensure data relevance when studying L-ISOLEUCINE (1-13C) in complex biosynthesis pathways?

  • Methodological Answer : Align data collection with the research question by predefining variables (e.g., isotopic enrichment rates, metabolic intermediates). Use targeted metabolomics to isolate pathway-specific intermediates. For example, asperparaline A studies employed [1-13C]-L-isoleucine alongside other labeled precursors (e.g., [1-13C]-L-tryptophan) to map multi-step biosynthesis . Document all experimental parameters (pH, temperature, culture duration) to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in 13C incorporation rates across fungal biosynthesis studies?

  • Methodological Answer : Discrepancies (e.g., 0.6% vs. 3.7% incorporation) may arise from differences in fungal strains, labeling protocols, or analytical sensitivity. Replicate experiments using standardized protocols and verify isotopic purity via HPLC or GC-MS . Compare results with structurally related compounds (e.g., paraherquamides vs. marcortines) to identify pathway-specific variations . Perform statistical analysis (e.g., ANOVA) to assess significance of low incorporation rates.

Q. What strategies optimize isotopic labeling efficiency of L-ISOLEUCINE (1-13C) in multi-step biosynthesis?

  • Methodological Answer : Use combinatorial labeling with multiple 13C precursors (e.g., [1-13C]-L-isoleucine + [methyl-13C]-L-methionine) to trace bifurcated pathways. For asperparaline A, simultaneous use of [1-13C]-L-isoleucine and [1,2-13C2]-acetate clarified the origin of bicyclic rings . Employ time-course sampling to capture transient intermediates and optimize harvest times. Enhance sensitivity via hyperpolarization or cryogenic NMR probes for low-abundance metabolites .

Q. How to validate the metabolic fate of L-ISOLEUCINE (1-13C) in oxidative cyclization pathways?

  • Methodological Answer : Synthesize doubly labeled precursors (e.g., [13C]-[2H]3-L-isoleucine) to track hydrogen retention during cyclization. In paraherquamide biosynthesis, deuterium retention confirmed a four-electron oxidative mechanism for β-methylproline formation . Pair this with computational modeling (DFT or MD simulations) to predict reaction intermediates. Validate using knockout fungal strains lacking key enzymes (e.g., cytochrome P450 monooxygenases).

Data Analysis and Interpretation

Q. How to address low isotopic incorporation rates (<5%) in L-ISOLEUCINE (1-13C) studies?

  • Methodological Answer : Low incorporation may indicate competing metabolic pathways or isotopic dilution. Use kinetic flux profiling to quantify pathway activity . Normalize data to biomass or protein content to control for growth variability. For example, in Penicillium cf. canescens, 3.3–3.7% incorporation was sufficient to map isoleucine’s role in β-methylproline synthesis due to stringent normalization .

Q. What statistical methods are appropriate for analyzing 13C tracer data in fungal metabolism?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in low-incorporation datasets. Use bootstrapping to estimate confidence intervals for small sample sizes. For pathway flux analysis, employ isotopomer spectral analysis (ISA) to deconvolute mixed labeling patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.